N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2327592-75-4
VCID: VC11816967
InChI: InChI=1S/C19H19NO2S2/c21-17(16-12-24-18-9-5-4-8-15(16)18)10-20-19(22)13-23-11-14-6-2-1-3-7-14/h1-9,12,17,21H,10-11,13H2,(H,20,22)
SMILES: C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC3=CC=CC=C32)O
Molecular Formula: C19H19NO2S2
Molecular Weight: 357.5 g/mol

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide

CAS No.: 2327592-75-4

Cat. No.: VC11816967

Molecular Formula: C19H19NO2S2

Molecular Weight: 357.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide - 2327592-75-4

Specification

CAS No. 2327592-75-4
Molecular Formula C19H19NO2S2
Molecular Weight 357.5 g/mol
IUPAC Name N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-benzylsulfanylacetamide
Standard InChI InChI=1S/C19H19NO2S2/c21-17(16-12-24-18-9-5-4-8-15(16)18)10-20-19(22)13-23-11-14-6-2-1-3-7-14/h1-9,12,17,21H,10-11,13H2,(H,20,22)
Standard InChI Key GAZJGGPWPATUKM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC3=CC=CC=C32)O
Canonical SMILES C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC3=CC=CC=C32)O

Introduction

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide is a synthetic organic compound characterized by the presence of a benzothiophene core, a hydroxyethyl group, and a benzylsulfanyl moiety. These structural elements suggest potential biological activity, as benzothiophene derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Structural Features

The compound's structure can be broken down into three key components:

  • Benzothiophene Core: A heterocyclic system containing sulfur, which is commonly associated with bioactivity.

  • Hydroxyethyl Side Chain: This group enhances solubility and may contribute to hydrogen bonding interactions in biological systems.

  • Benzylsulfanyl Group: Known for its ability to modulate lipophilicity and interact with hydrophobic pockets in target proteins.

Synthesis Pathways

While specific synthesis details for this compound are unavailable in the provided sources, related benzothiophene derivatives are typically synthesized through:

  • Functionalization of benzothiophene cores via electrophilic substitution or cross-coupling reactions.

  • Introduction of hydroxyethyl groups through alkylation or reduction of epoxides.

  • Incorporation of sulfanyl groups using thiol-based reagents.

Potential Applications

The structural features of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide suggest it may exhibit the following activities:

  • Antimicrobial Activity: Benzothiophene derivatives have been shown to inhibit bacterial growth, particularly against resistant strains like Staphylococcus aureus .

  • Anticancer Potential: Sulfanyl-containing compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

  • Anti-inflammatory Effects: Molecular docking studies on similar compounds indicate potential inhibition of enzymes like 5-lipoxygenase, which is involved in inflammatory pathways .

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy: Provides detailed information on the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

Biological Evaluation

  • Antimicrobial Activity: Testing against multidrug-resistant bacteria such as S. aureus .

  • Cytotoxicity Studies: Assessment on cancer cell lines like MCF-7 and HCT-116 .

  • Enzyme Inhibition Assays: Screening for activity against targets such as carbonic anhydrase or lipoxygenase .

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